2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or other spectroscopic methods. For the given compound, the specific InChI code or molecular structure is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone” are not documented in the available resources .Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the synthesis of new compounds with potential antimicrobial activities. For instance, derivatives of similar structural frameworks have been synthesized and shown good antimicrobial activity against various pathogenic bacterial and fungal strains. These findings suggest the potential of the chemical structure as a basis for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Structural and theoretical studies on compounds within the same structural family have been conducted to better understand their properties. For example, detailed structural characterization using single crystal X-ray diffraction and spectroscopic techniques have confirmed the unique conformations of the piperidine ring, which could influence the compound's reactivity and interaction with biological targets (Karthik et al., 2021).
Application in Drug Design
The unique structure of "2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(piperidin-1-yl)phenyl)methanone" and its derivatives has been explored for drug design, particularly in the synthesis of backbone-constrained γ-amino acid analogues. These analogues hold promise for modulating physicochemical and pharmacokinetic properties of drug candidates, potentially leading to the development of new therapeutics (Garsi et al., 2022).
Medicinal Chemistry Applications
The framework has also been utilized in the synthesis of bridged bicyclic morpholine amino acids. These compounds serve as compact modules in medicinal chemistry, offering a route to potentially modulate drug properties and introduce new intellectual properties for drug candidates (Kou et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The target of a drug is the specific molecule in the body with which the drug interacts to exert its effects. The target is usually a protein that is either overactive or underactive in a disease condition .
Mode of Action
This refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .
Pharmacokinetics
This involves the absorption, distribution, metabolism, and excretion (ADME) of drugs. It helps to determine the onset, duration, and intensity of a drug’s effect .
Result of Action
This refers to the observable effects after a drug has been administered. These effects could be therapeutic (desired) or adverse (undesired) .
Action Environment
This refers to how various factors like pH, temperature, and presence of other molecules can influence the drug’s efficacy and stability .
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(4-piperidin-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-17(19-11-16-10-15(19)12-21-16)13-4-6-14(7-5-13)18-8-2-1-3-9-18/h4-7,15-16H,1-3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJNWIMTBOFDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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